molecular formula C18H22N2O4S B10948104 5-[(Z)-(1-butyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]-2-methoxybenzyl acetate

5-[(Z)-(1-butyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]-2-methoxybenzyl acetate

Cat. No.: B10948104
M. Wt: 362.4 g/mol
InChI Key: RSJCCSBDZOJRPR-GDNBJRDFSA-N
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Description

5-[(1-BUTYL-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]-2-METHOXYBENZYL ACETATE is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by its unique structure, which includes a butyl group, a thioxotetrahydroimidazole ring, and a methoxybenzyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-BUTYL-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]-2-METHOXYBENZYL ACETATE typically involves multiple steps, starting with the preparation of the thioxotetrahydroimidazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The butyl group is introduced via alkylation reactions, while the methoxybenzyl acetate moiety is attached through esterification reactions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs optimized reaction conditions, including the use of high-efficiency catalysts and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-[(1-BUTYL-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]-2-METHOXYBENZYL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(1-BUTYL-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]-2-METHOXYBENZYL ACETATE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting the growth and proliferation of tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1-BUTYL-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]-2-METHOXYBENZYL ACETATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

[5-[(Z)-(1-butyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-methoxyphenyl]methyl acetate

InChI

InChI=1S/C18H22N2O4S/c1-4-5-8-20-17(22)15(19-18(20)25)10-13-6-7-16(23-3)14(9-13)11-24-12(2)21/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,19,25)/b15-10-

InChI Key

RSJCCSBDZOJRPR-GDNBJRDFSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)COC(=O)C)/NC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)COC(=O)C)NC1=S

Origin of Product

United States

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